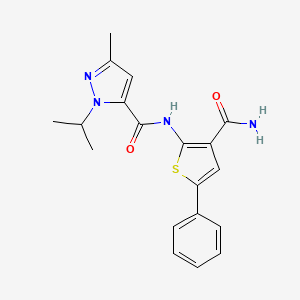
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O2S with a molecular weight of approximately 342.4 g/mol. The compound features a pyrazole core, which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various metabolic pathways. Pyrazole derivatives, such as this one, have been shown to interact with targets like:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR is crucial for the treatment of certain cancers.
- Cyclooxygenase (COX) Enzymes : This interaction suggests potential anti-inflammatory properties.
The compound's unique structure allows it to participate in various chemical reactions, enhancing its potential as a therapeutic agent.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. For instance, a colorimetric MTT assay demonstrated that this compound exhibited significant cytotoxic effects against liver and lung carcinoma cell lines, with IC50 values comparable to standard chemotherapeutic agents like cisplatin .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation markers. In vitro studies indicated that it significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated cells, suggesting its potential application in inflammatory diseases .
Case Studies
Case Study 1: Cytotoxicity Against Carcinoma Cell Lines
In a recent study, this compound was tested against two carcinoma cell lines. The results indicated a potent cytotoxic effect with an IC50 value of approximately 8.74 μM for lung carcinoma cells, demonstrating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound. It was found to significantly inhibit the production of inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS), showing a reduction in nitric oxide production by 50% at a concentration of 10 μM .
Data Summary
Propiedades
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methyl-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-11(2)23-15(9-12(3)22-23)18(25)21-19-14(17(20)24)10-16(26-19)13-7-5-4-6-8-13/h4-11H,1-3H3,(H2,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLYYSYMZFELJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














